Product packaging for 4-Peroxycyclophosphamide(Cat. No.:CAS No. 51274-71-6)

4-Peroxycyclophosphamide

Cat. No.: B1209400
CAS No.: 51274-71-6
M. Wt: 552.1 g/mol
InChI Key: MBXBDDYOYWGZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Peroxycyclophosphamide (CAS 51274-71-6), also known as perfosfamide, is an experimental oxazaphosphorine compound related to cyclophosphamide . Its primary researched application has been in the ex vivo purging of bone marrow for autologous transplantation in the treatment of blood cancers such as acute myeloid leukemia . The compound functions as a pre-activated analog that is metabolized to 4-hydroxycyclophosphamide, which subsequently gives rise to the cytotoxic metabolites phosphoramide mustard and acrolein . Phosphoramide mustard acts as an alkylating agent, causing DNA cross-links that inhibit DNA synthesis and lead to cell death, which is the mechanism underlying the purging of malignant cells from bone marrow . Research has investigated the in vitro synergism between this compound and other chemotherapeutic agents like cisplatin for potentially improving the efficacy of leukemia cell removal from bone marrow . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28Cl4N4O6P2 B1209400 4-Peroxycyclophosphamide CAS No. 51274-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51274-71-6

Molecular Formula

C14H28Cl4N4O6P2

Molecular Weight

552.1 g/mol

IUPAC Name

4-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]peroxy]-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C14H28Cl4N4O6P2/c15-3-7-21(8-4-16)29(23)19-13(1-11-25-29)27-28-14-2-12-26-30(24,20-14)22(9-5-17)10-6-18/h13-14H,1-12H2,(H,19,23)(H,20,24)

InChI Key

MBXBDDYOYWGZID-UHFFFAOYSA-N

SMILES

C1COP(=O)(NC1OOC2CCOP(=O)(N2)N(CCCl)CCCl)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1OOC2CCOP(=O)(N2)N(CCCl)CCCl)N(CCCl)CCCl

Other CAS No.

51274-71-6

Synonyms

4-peroxycyclophosphamide

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Advanced Synthetic Methodologies for 4-Peroxycyclophosphamide

The creation of this compound, a key pre-activated form of cyclophosphamide (B585), has been approached through various synthetic strategies aimed at achieving viable yields and purity.

Conventional chemical methods for synthesizing this compound (also known as perfosfamide (B1241878) or 4-hydroperoxycyclophosphamide) have historically relied on direct oxidation of the parent cyclophosphamide molecule. nih.govresearchgate.net These routes are foundational but often face challenges regarding yield and byproduct formation. nih.govresearchgate.net

One of the earliest methods involves Fenton oxidation , which utilizes Fe²⁺ ions (from iron(II) sulphate) and hydrogen peroxide in an acidic solution to hydroxylate cyclophosphamide at the C4 position. nih.govresearchgate.net This method, however, is inefficient, producing 4-hydroperoxycyclophosphamide at very low yields of only 3–4%, with significant formation of the over-oxidized byproduct, 4-ketocyclophosphamide (B195324) (11%). nih.govresearchgate.net

A more effective and widely cited traditional method is the ozonolysis of cyclophosphamide. nih.govnih.gov Performing the reaction by bubbling ozone through a solution of cyclophosphamide in an acetone/water mixture at 0°C can produce 4-hydroperoxycyclophosphamide in yields of approximately 20%. nih.govnih.gov Another ozonolysis approach involves using O-3-butenyl-N,N-bis(2-chloroethyl)-phosphordiamidate as the starting material. nih.govresearchgate.net These ozone-based methods represent a significant improvement over Fenton oxidation for laboratory-scale preparation. nih.govresearchgate.net

MethodReagentsStarting MaterialYield of this compoundKey Byproduct(s)Reference(s)
Fenton Oxidation Fe²⁺, H₂O₂Cyclophosphamide3-4%4-Ketocyclophosphamide nih.govresearchgate.net
Ozonolysis O₃Cyclophosphamide~20%4-Ketocyclophosphamide nih.govresearchgate.netnih.gov
Ozonolysis O₃O-3-butenyl-N,N-bis(2-chloroethyl)-phosphordiamidateNot specifiedNot specified nih.govresearchgate.net

While traditional chemical synthesis focuses on producing this compound, recent advancements in biotechnology have enabled enzymatic routes to its primary metabolite, 4-hydroxycyclophosphamide (B600793). nih.govresearchgate.netnih.gov The chemical synthesis of 4-hydroxycyclophosphamide is often complex, with low yields and the generation of undesired side products. nih.govresearchgate.netnih.gov Biocatalysis offers a powerful alternative, mimicking the metabolic activation that occurs in the liver. nih.govresearchgate.net

Researchers have successfully used fungal unspecific peroxygenases (UPOs) to perform selective oxyfunctionalization of cyclophosphamide. nih.govresearchgate.netnih.gov Specifically, the UPO from the agaric fungus Marasmius rotula (MroUPO) has proven highly efficient at hydroxylating cyclophosphamide directly at the C4 position. nih.govresearchgate.netnih.gov This enzymatic reaction uses hydrogen peroxide as a cosubstrate and can be precisely controlled. nih.govnih.gov

Under kinetically controlled conditions, the MroUPO-catalyzed reaction can produce 4-hydroxycyclophosphamide with a yield of 32% and a purity exceeding 97.6%. nih.govresearchgate.netnih.gov This enzymatic approach not only improves the yield and purity compared to chemical reduction of the peroxy intermediate but also allows for the controlled generation of other metabolites, such as the tautomeric aldophosphamide (B1666838) and the over-oxidized 4-ketocyclophosphamide, for research purposes. nih.govnih.gov This demonstrates the potential of biocatalysts to produce specific drug metabolites that are otherwise difficult to obtain. researchgate.netnih.gov

The development of more efficient synthetic routes has been a key focus of research. A significant improvement in the traditional ozonolysis method was described by Takamizawa et al., who developed an ozone-based process with a substantially higher output of 4-hydroperoxycyclophosphamide, achieving yields of 50–60%. nih.govresearchgate.net Subsequent deoxygenation of the resulting product can yield approximately 40% 4-hydroxycyclophosphamide. nih.govresearchgate.net This high-yield ozonolysis represents a major advancement over earlier chemical methods, providing a more practical route for obtaining larger quantities of the compound for study. nih.govresearchgate.net

Synthesis of Related Oxazaphosphorine Precursors and Metabolites for Research Purposes

The synthesis of cyclophosphamide metabolites and precursors is essential for understanding its mechanism of action and for developing new analogues. nih.govnih.gov Beyond this compound itself, researchers have developed methods to produce a variety of related oxazaphosphorine compounds.

Using the MroUPO enzyme, researchers can generate a mixture of key metabolites, including 4-hydroxycyclophosphamide, its tautomer aldophosphamide (APA), and 4-ketocyclophosphamide. nih.govnih.gov The ratio of these products can be influenced by controlling the reaction time. nih.gov

Efforts to create novel oxazaphosphorine-based agents have led to the design of advanced precursors and derivatives, including:

Mafosfamide : A stable 4-thioethane sulfonic acid salt of 4-hydroxycyclophosphamide. nih.gov

Glufosfamide : An ifosfamide (B1674421) derivative where the alkylating metabolite is linked to a glucose molecule. nih.gov

Aldophosphamide perhydrothiazine (NSC 612567) : A prodrug designed for improved stability and activation. nih.govmdpi.com

Aldophosphamide thiazolidine (B150603) (NSC 613060) : Another stabilized aldophosphamide prodrug. nih.gov

Compound/ClassSynthetic PrecursorSynthetic MethodPurpose of SynthesisReference(s)
4-Hydroxycyclophosphamide CyclophosphamideEnzymatic (UPO)Research standard, toxicological studies nih.govnih.gov
4-Ketocyclophosphamide CyclophosphamideEnzymatic (UPO) or Chemical OxidationResearch on deactivation pathways nih.gov
Aldophosphamide CyclophosphamideEnzymatic (UPO)Research on active tautomers nih.govnih.gov
4-(S-R)-mercapto-cyclophosphamide 4-HydroxycyclophosphamideReaction with mercaptansCreation of novel activated derivatives nih.gov
3-Hydroxycyclophosphamide Not specifiedNot specifiedMetabolic pathway investigation acs.org
Mafosfamide 4-HydroxycyclophosphamideReaction with 4-thioethane sulfonic acidDevelopment of stable prodrugs nih.gov
Glufosfamide Isophosphoramide mustardGlycosidic linkage to glucoseDevelopment of targeted prodrugs nih.gov

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound introduces significant stereochemical complexity. The cyclophosphamide molecule contains a chiral center at the phosphorus atom, and the introduction of a substituent at the C4 position of the oxazaphosphorine ring creates a second chiral center. acs.orgwikipedia.org

Consequently, this compound can exist as a mixture of diastereomers. These are typically referred to as cis and trans isomers, based on the relationship between the substituent at C4 and the orientation of the exocyclic amino group on the phosphorus atom. acs.org Research on the related 4-hydroxycyclophosphamide has shown that the cis and trans isomers exist in equilibrium with aldophosphamide and its hydrate (B1144303) in aqueous solution. acs.org

The specific stereochemistry can be critical. The IUPAC name for one stereoisomer of perfosfamide is given as (2S,4S)-N,N-Bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine, which defines the absolute configuration at both the phosphorus (P2) and carbon (C4) centers. wikipedia.org The development of new oxazaphosphorine analogues often focuses on isolating specific stereoisomers, such as S-(-)-bromofosfamide, an ifosfamide analog, highlighting the importance of stereocontrol in synthesis. nih.gov The synthesis and separation of these individual stereoisomers remain a significant challenge for medicinal chemists.

Derivatization Techniques for Structure-Activity Relationship (SAR) Studies (non-therapeutic focus)

Derivatization of the cyclophosphamide scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications affect the compound's chemical properties and reactivity, separate from its therapeutic effects.

A primary focus of SAR studies is the bis(2-chloroethyl)amino group, which is understood to be essential for the alkylating activity of the ultimate metabolites. gpatindia.comijrpc.com Modifications here are generally avoided, but changes to other parts of the molecule provide valuable insights.

Examples of derivatization for SAR studies include:

Sulfur-Containing Derivatives : 4-Hydroperoxycyclophosphamide has been used as a starting material to synthesize 4-(S-R)-mercapto-cyclophosphamide analogues. These compounds were created to explore the effects of introducing a thioether linkage at the C4 position. nih.gov

Halogenated Analogues : The synthesis of compounds like 5-bromocyclophosphamide allows researchers to study how electronegative atoms on the oxazaphosphorine ring influence its stability and reactivity. acs.org

Unsaturated Analogues : The preparation of 3,5-dehydrocyclophosphamide, which contains a double bond within the ring, was used to probe the importance of the ring's conformation and saturation. acs.org

Deschloro Analogues : To investigate the role of the chloroethyl groups in cytotoxicity versus other effects like glutathione (B108866) depletion, researchers have used deschloro-4-hydroperoxycyclophosphamide, an analog lacking the chlorine atoms. psu.edu This work demonstrated that while the deschloro analog was far less cytotoxic, it was nearly as potent in depleting glutathione, helping to separate these two effects. psu.edu

Piperazinium Salts : A series of cyclophosphamide piperazinium salts have been prepared to study how introducing different quaternary ammonium (B1175870) moieties affects the molecule's properties. bjmu.edu.cn

These studies have revealed key SAR insights, such as the fact that introducing an aromatic ring can increase the molecule's stability and distribution. gpatindia.com In total, dozens of cyclic and acyclic analogues of cyclophosphamide have been synthesized to build a comprehensive understanding of its chemical biology. nih.gov

Derivative ClassModification SiteRationale for Synthesis (SAR Focus)Reference(s)
4-(S-R)-mercapto-cyclophosphamides C4 PositionIntroduce thioether linkage to study effects on stability and hydrolysis. nih.gov
5-Bromocyclophosphamide C5 PositionStudy the influence of halogen substitution on ring chemistry. acs.org
3,5-Dehydrocyclophosphamide C3-C5 PositionsInvestigate the impact of ring unsaturation. acs.org
Deschloro-4-hydroperoxycyclophosphamide Chloroethyl GroupsDifferentiate the role of the alkylating moiety from other chemical effects. psu.edu
Cyclophosphamide Piperazinium Salts Exocyclic NitrogenExplore the effects of adding various quaternary ammonium groups. bjmu.edu.cn

Modification of the Peroxy Moiety

This compound, also known as 4-hydroperoxycyclophosphamide (PPA), is a primary oxidative metabolite of cyclophosphamide. nih.gov Its synthesis can be achieved through methods such as the ozonation of O-3-butenyl-N,N-bis(2-chloroethyl)-phosphordiamidate or the Fenton oxidation of cyclophosphamide itself, though the latter method results in low yields. nih.gov The hydroperoxy group (-OOH) is a critical functional group that is often synthetically targeted for modification.

A primary and significant modification of the peroxy moiety is its reduction to a hydroxyl group, yielding 4-hydroxycyclophosphamide (4-OH-CPA). This conversion can be readily accomplished using reducing agents like sodium thiosulphate. nih.gov 4-OH-CPA is considered a principal active metabolite of cyclophosphamide, existing in equilibrium with its tautomer, aldophosphamide. nih.gov The ability to synthetically control the conversion from the peroxy to the hydroxy form is crucial for producing standards for metabolic and toxicological studies. nih.gov

Another metabolic and synthetic transformation involving the C-4 position is the formation of 4-ketocyclophosphamide. nih.govnih.gov This derivative represents a less toxic metabolite and is a major urinary metabolite in several species. nih.gov The synthesis of these derivatives allows for a deeper investigation into the specific biological roles of each metabolite.

Starting Compound Reagent/Process Resulting Compound Significance Reference
This compoundSodium Thiosulphate4-HydroxycyclophosphamideConversion to a key active metabolite. nih.gov
This compoundMetabolic/Synthetic Oxidation4-KetocyclophosphamideFormation of a less toxic metabolite. nih.govnih.gov

Alterations to the Phosphoramide (B1221513) Nitrogen

The phosphoramide nitrogen mustard moiety, N,N-bis(2-chloroethyl)phosphorodiamidate, is the cytotoxic core of cyclophosphamide and its derivatives. modernscientificpress.com Modifications to the nitrogen atoms in this group can significantly influence the compound's alkylating activity and cytotoxicity. The mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion, and the rate of this formation is dependent on the electron availability on the mustard nitrogen. modernscientificpress.com

Research has shown that strategic substitutions on the phosphoramide nitrogen can modulate this electronic character. While esterification of the phosphate (B84403) oxygen tends to decrease alkylating activity, N-substitution has been found in some cases to enhance cytotoxicity. modernscientificpress.com This provides a synthetic handle for fine-tuning the biological activity. The goal of such alterations is often to create derivatives with improved selectivity for cancer cells. modernscientificpress.com

Broader strategies have involved attaching the entire nitrogen mustard group to different carrier molecules. For instance, coupling the mustard moiety to steroids, such as in estramustine, serves as a method to use the steroid as a biological carrier to transport the alkylating agent across the cell membrane. psecommunity.org This highlights a derivatization strategy where the phosphoramide nitrogen-containing group is treated as a modular warhead that can be attached to various transport systems. The reactivity of the chloroethyl groups attached to the nitrogen is evidenced by the formation of DNA adducts, such as N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine, which is a key step in its genotoxic mechanism. nih.gov

Modification Strategy Target Site Rationale/Outcome Example/Concept Reference
N-SubstitutionExocyclic Phosphoramide NitrogenCan enhance cytotoxicity by modulating electronic properties.Predictive moderation of aziridinium ion formation. modernscientificpress.com
Carrier Molecule ConjugationEntire Nitrogen Mustard MoietyUtilizes a carrier to improve selective uptake by target cells.Steroid-coupled nitrogen mustards (e.g., Estramustine). psecommunity.org

Heterocyclic Ring Substitutions

The 2H-1,3,2-oxazaphosphorine ring is the heterocyclic core of this compound. psecommunity.org In medicinal chemistry, the modification of heterocyclic scaffolds is a cornerstone of drug design, as changes to the ring structure can profoundly impact a molecule's physical, chemical, and biological properties, including antitumor activity. nih.govnih.gov The oxazaphosphorine ring contains heteroatoms—oxygen and nitrogen—which define its chemical character and offer sites for substitution. nih.gov

While much of the focus in cyclophosphamide research has been on the C-4 position and the exocyclic phosphoramide group, the principles of heterocyclic chemistry suggest that substitutions at other positions on the ring could alter its stability, metabolism, and interaction with biological targets. nih.gov For example, ifosfamide is a well-known structural isomer of cyclophosphamide where one of the chloroethyl groups is moved from the exocyclic nitrogen to the ring nitrogen, resulting in a different metabolic pathway and activity profile. psecommunity.org

The broader field of anticancer drug development is rich with examples where modifications to nitrogen-containing heterocycles lead to improved therapeutic agents. nih.gov Scaffolds like pyridine, piperidine, pyrimidine, and indole (B1671886) are frequently manipulated to optimize drug candidates. nih.govnih.gov For instance, derivatives of N-(piperidine-4-yl)benzamide have shown potent antitumor activity. nih.gov Applying these synthetic principles to the oxazaphosphorine ring of cyclophosphamide derivatives represents a potential avenue for developing novel analogs with unique pharmacological properties.

Heterocyclic System Relevance to Anticancer Agents Reference
PyridineA common heterocyclic fragment in FDA-approved drugs; used as a basis for new antitumor compounds. nih.govnih.gov
PiperidineA core fragment in several drugs; derivatives have shown potent activity against cancer cell lines. nih.gov
PyrimidineA nitrogen-containing heterocycle used in the design and synthesis of various anticancer agents. nih.gov
IndoleA key scaffold present in numerous natural and synthetic compounds with antitumor properties. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Enzymatic Activation Pathways of 4-Peroxycyclophosphamide in Research Models

This compound is a pre-activated analogue of cyclophosphamide (B585), designed for in vitro studies to bypass the initial and variable hepatic cytochrome P450 (CYP) activation step. In aqueous environments, it readily converts to 4-hydroxycyclophosphamide (B600793), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). nih.govnih.gov While the subsequent conversion of aldophosphamide to the ultimate cytotoxic agents—phosphoramide (B1221513) mustard and acrolein—is a non-enzymatic process, enzymes play a critical role in modulating this pathway, primarily through detoxification. nih.govmedchemexpress.com

The primary enzymes influencing the fate of activated cyclophosphamide are aldehyde dehydrogenases (ALDHs). medchemexpress.com Rather than furthering activation, ALDHs play a crucial detoxification role by irreversibly oxidizing aldophosphamide to the non-toxic metabolite, carboxyphosphamide. nih.gov This action prevents aldophosphamide from decomposing into its cytotoxic components.

Several ALDH isozymes, including ALDH1A1 and ALDH3A1, are involved in this protective mechanism. medchemexpress.com High levels of ALDH in certain cells can confer resistance to cyclophosphamide by efficiently neutralizing its active metabolite before it can exert its effect. nih.gov Therefore, the enzymatic landscape of a cell, particularly its ALDH activity, is a key determinant of its sensitivity to the drug. Research models have shown that inhibiting ALDH3A1 can enhance the sensitivity of cancer cells to cyclophosphamide analogues. nih.gov The detoxification reaction catalyzed by ALDH is a critical control point in the metabolic pathway of activated cyclophosphamide. nih.gov

The transformation of activated cyclophosphamide is governed by specific kinetic parameters. The enzymatic oxidation of aldophosphamide by ALDH, the key detoxification step, has been characterized kinetically in mouse liver models. nih.gov Studies have identified different kinetic values for ALDH enzymes located in different cellular compartments.

The conversion of 4-hydroxycyclophosphamide to its ultimate active metabolites is not enzymatic but is subject to catalysis. The rate-limiting step is the conversion of 4-hydroxycyclophosphamide to aldophosphamide, which is catalyzed by bifunctional catalysts like phosphate (B84403). nih.gov In 0.5 M phosphate buffer at pH 8, the conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein follows first-order kinetics with a rate constant of 0.126 min⁻¹. nih.gov The rate of this non-enzymatic decomposition is pH-dependent, as the pH affects the concentration of the catalytic phosphate species. nih.gov

Table 1: Kinetic Parameters for Aldophosphamide Oxidation by Mouse Hepatic Aldehyde Dehydrogenases

Enzyme Fraction Km (µM) Vmax (nmol/min/g liver)
Soluble Fraction (Cytosol) 22 3310
Solubilized Particulate Fraction 84 1170

Data sourced from kinetic studies of mouse liver homogenates. nih.gov

Cyclophosphamide is a chiral molecule, existing as two enantiomers, (+)-cyclophosphamide and (-)-cyclophosphamide. The enzymes involved in its metabolism often exhibit a preference for one enantiomer over the other, a phenomenon known as stereoselectivity. youtube.com This stereoselective metabolism is a critical factor influencing the drug's pharmacokinetic and pharmacodynamic profile.

Molecular Interactions and Target Engagement Research

The therapeutic effect of cyclophosphamide is mediated by the molecular interactions of its active metabolite, phosphoramide mustard, with cellular macromolecules. The primary target of this metabolite is DNA, where it forms covalent bonds, leading to downstream events that culminate in cell death.

Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA. This process, known as DNA alkylation, disrupts the normal function of the DNA molecule. The bifunctional nature of phosphoramide mustard allows it to form not only single-strand (monofunctional) adducts but also cross-links, either within the same DNA strand (intrastrand) or between the two strands of the DNA helix (interstrand). These interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby blocking essential cellular processes like replication and transcription.

The most nucleophilic site in DNA, and therefore the most frequent target for alkylation by agents like phosphoramide mustard, is the N7 position of guanine (B1146940) residues. Research using in vitro exposure of rat embryos to 4-hydroperoxycyclophosphamide has specifically identified the types of DNA adducts formed. nih.gov

Using mass spectrometry, both monofunctional and bifunctional adducts at the N7-guanine position were detected. While N7-guanine adducts are the most common, they can be chemically unstable. nih.gov However, their formation is a critical initiating event. The bifunctional adduct, which creates an interstrand cross-link between two guanine bases, is considered a highly toxic lesion responsible for the potent cytotoxic effects of the drug. nih.gov

Table 2: DNA Adducts Identified Following Exposure to 4-Hydroperoxycyclophosphamide

Adduct Type Chemical Name Description
Monofunctional N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine A single alkylation event at the N7 position of a guanine base.
Bifunctional N,N-bis[2-(7-guaninyl)ethyl]amine An interstrand cross-link connecting the N7 positions of two guanine bases.

Adducts identified in the DNA of rat embryos following in vitro exposure. nih.gov

DNA Adduct Formation and Alkylation Mechanisms

Formation of DNA Cross-links

The biological activity of cyclophosphamide derivatives is intrinsically linked to their ability to damage DNA. Research using 4-hydroperoxycyclophosphamide, a compound that spontaneously converts to 4-hydroxycyclophosphamide, has been instrumental in elucidating these mechanisms. Upon entering the cell, further decomposition leads to the formation of phosphoramide mustard, which is widely considered the ultimate alkylating agent responsible for cytotoxic effects. nih.gov

Phosphoramide mustard covalently binds to DNA, inducing damage through the formation of cross-links. In vitro studies on rat embryos exposed to 4-hydroperoxycyclophosphamide have demonstrated the induction of detectable DNA cross-linking. researchgate.net Further analysis has revealed that this damage is multifaceted, comprising both DNA-DNA inter-strand cross-links and DNA-protein cross-links, with each type contributing to approximately half of the total cross-linking observed. researchgate.net The time course of the appearance of these cross-links is consistent with the hypothesis that phosphoramide mustard is the active metabolite responsible for these lesions. nih.gov The formation of these DNA adducts is a critical event that can disrupt DNA replication and transcription, leading to cellular demise.

Table 1: Types of DNA Damage Induced by Cyclophosphamide Metabolites
MetaboliteType of DNA Damage ObservedKey Findings
4-HydroperoxycyclophosphamideDNA-DNA Cross-links, DNA-Protein Cross-linksInduces detectable cross-linking at teratogenic concentrations. researchgate.net
Phosphoramide MustardDNA-DNA Cross-links, DNA-Protein Cross-links, DNA Strand BreaksConsidered the ultimate alkylating metabolite. nih.govresearchgate.net

Protein Interaction Research (non-clinical relevance)

The interaction of cyclophosphamide metabolites with proteins is a key aspect of their mechanism and transport. While phosphoramide mustard is the primary DNA-alkylating agent, its precursor, 4-hydroxycyclophosphamide, is the principal metabolite that crosses cell membranes. nih.gov This suggests that the transport of 4-hydroxycyclophosphamide is a critical step, likely mediated by interactions with membrane transport proteins, although specific transporters have not been fully elucidated in the reviewed literature.

Inside the cell, metabolites interact with various proteins. For instance, aldehyde dehydrogenase (ALDH) is a crucial enzyme that metabolizes aldophosphamide into the non-toxic carboxyethylphosphoramide mustard. nih.gov The activity of this enzyme can therefore modulate the intracellular concentration of the active alkylating species. Furthermore, research has shown that aldophosphamide has immunomodulatory effects, which are attributed to a special sensitivity of regulatory T-cells (Tregs) to this metabolite, indicating a significant protein-mediated interaction. mdpi.com

Lipid and Membrane Interaction Studies

Direct research on the interaction of this compound with lipid bilayers is limited. However, the differential behavior of its metabolites provides insight into their membrane interactions. A significant finding is that 4-hydroxycyclophosphamide, which exists in equilibrium with aldophosphamide, can be transported across cell membranes, whereas its ultimate cytotoxic product, phosphoramide mustard, cannot readily do so. nih.gov

This differential permeability is fundamental to the compound's activity. It implies that 4-hydroxycyclophosphamide possesses the necessary physicochemical properties (such as a balance of lipophilicity and hydrophilicity) to traverse the lipid bilayer, while the more polar phosphoramide mustard is effectively trapped within the cell once formed. This ensures that the highly reactive, DNA-damaging agent is generated in close proximity to its target. The transport of 4-hydroxycyclophosphamide is therefore a critical event that precedes all subsequent intracellular interactions.

Intracellular Fate and Metabolic Interconversion Research (non-clinical)

The intracellular activity of this compound is dictated by a series of spontaneous and catalyzed chemical transformations. These pathways determine the concentration and availability of the active metabolites.

Spontaneous Decomposition Pathways

In aqueous solutions, such as those found in a laboratory or intracellular environment, this compound and its close analog 4-hydroperoxycyclophosphamide are unstable. 4-hydroperoxycyclophosphamide spontaneously decomposes to form 4-hydroxycyclophosphamide. nih.gov This conversion is a first-order chemical reaction. mdpi.com This spontaneous decay is a key feature, as it allows these compounds to be used as research tools that reliably generate 4-hydroxycyclophosphamide in situ without the need for enzymatic activation.

Interconversion between 4-Hydroperoxycyclophosphamide and Aldophosphamide

Following the initial decomposition to 4-hydroxycyclophosphamide, a critical tautomeric equilibrium is established with aldophosphamide. nih.gov Aldophosphamide is the aldehyde form of the molecule and exists as a transient intermediate that is typically not detected directly by methods like 31P nuclear magnetic resonance spectroscopy due to its instability and low steady-state concentration. mdpi.com The conversion of 4-hydroxycyclophosphamide to aldophosphamide is considered the rate-limiting step in the subsequent formation of the ultimate cytotoxic agents. mdpi.com

Formation of Phosphoramide Mustard (as a research intermediate)

The transient intermediate, aldophosphamide, undergoes a final decomposition step known as β-elimination to yield two products: phosphoramide mustard and acrolein. mdpi.com This reaction is not spontaneous under all conditions; research has shown that it is efficiently catalyzed by phosphate. mdpi.com The reaction rate is dependent on the concentration of phosphate and on the pH, with dibasic phosphate being a more effective catalyst than monobasic phosphate. mdpi.com Phosphoramide mustard, generated through this catalyzed pathway, is the highly reactive electrophile that proceeds to alkylate DNA, forming the cross-links discussed previously. nih.govresearchgate.net

Table 2: Kinetic Data for the Conversion of Cyclophosphamide Metabolites (pH 8, 37°C)
ReactionBuffer/CatalystRate Constant (k)Order of Reaction
4-Hydroperoxycyclophosphamide → 4-Hydroxycyclophosphamide0.5 M Tris Buffer (pH 7.4)0.016 min-1First-order mdpi.com
4-Hydroxycyclophosphamide → Phosphoramide Mustard + Acrolein0.5 M Phosphate Buffer0.126 min-1First-order with respect to 4-hydroxycyclophosphamide mdpi.com
Catalysis by Monobasic PhosphatePhosphate0.045 M-1 min-1Pseudo-first-order mdpi.com
Catalysis by Dibasic PhosphatePhosphate0.256 M-1 min-1Pseudo-first-order mdpi.com

Cellular Response Mechanisms in Model Systems

The cellular response to this compound, an active metabolite of cyclophosphamide, has been extensively studied in various in vitro model systems. These investigations have provided critical insights into the molecular and cellular events that follow exposure to the compound, revealing its effects on cell structure, genetic integrity, cell cycle progression, redox balance, and the induction of cell death pathways.

Effects on Cell Morphology and Function in In Vitro Models

Exposure to this compound induces significant alterations in cell morphology and function across different experimental models. In studies using cultured embryonic murine limbs, treatment with the compound led to distinct morphological changes associated with cell death. nih.govbiologists.com In wild-type limb cultures, the observed changes were characteristic of apoptosis, particularly in the interdigital regions. nih.govbiologists.com Conversely, in limbs deficient in the p53 tumor suppressor gene, the morphological hallmarks of necrosis were predominant, including cell membrane breakdown, mitochondrial swelling, and complete cellular disintegration. nih.govbiologists.com

In human leukemia cell lines such as MOLT-4 and ML-1, this compound was found to reduce cell viability and alter intracellular esterase activity, indicating a loss of cellular function and integrity. nih.gov Furthermore, studies on long-term 3D biopsy cultures have shown varied effects depending on the tissue type. While healthy skin biopsies appeared relatively static, foreskin biopsies exhibited growth in tissue mass and changes in shape, and glioblastoma biopsies showed spindle-shaped, highly pleomorphic tumor cells. upmbiomedicals.com These findings highlight that the morphological and functional responses to this compound are context-dependent, varying with cell type and genetic background.

Model SystemObserved Morphological/Functional EffectsReference
Cultured Murine Limbs (Wild-Type)Morphological changes typical of apoptosis, especially in interdigital regions. nih.govbiologists.com
Cultured Murine Limbs (p53-deficient)Characteristics of necrosis: cell membrane breakdown, mitochondrial swelling, cellular disintegration. nih.govbiologists.com
Human Leukemia Cells (MOLT-4, ML-1)Reduced cell viability, altered intracellular esterase activity, changes to plasma membrane structure. nih.gov
Glioblastoma Biopsy CulturePresence of spindle-shaped, highly pleomorphic tumor cells. upmbiomedicals.com

Induction of DNA Damage and Repair Mechanisms in Research Cells

A primary mechanism of this compound at the molecular level is the induction of DNA damage. As an alkylating agent, its metabolites form covalent cross-links with DNA, which disrupts DNA replication and transcription. biologists.comresearchgate.net Research has demonstrated that this compound is a potent inducer of DNA cross-linking in various cell types. medchemexpress.comcaymanchem.com Specifically, in postimplantation rat embryos, it was shown to cause both DNA-DNA cross-links and DNA-protein cross-links. aacrjournals.org

Beyond cross-linking, the compound also inflicts oxidative damage upon DNA. nih.gov Studies in the human leukemia cell line HL-60 revealed that this compound significantly increases the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key marker of oxidative DNA damage. nih.gov This oxidative damage is believed to result from the generation of hydrogen peroxide (H₂O₂) during the degradation of this compound. nih.gov The capacity for DNA repair appears to be a critical factor in determining cellular fate following this damage. For instance, the absence of the p53 protein, which plays a key role in DNA repair and cell cycle control, may lead to a diminished repair capacity, contributing to the accumulation of DNA damage in cells. nih.gov

Modulation of Cell Cycle Dynamics in Experimental Cell Lines

This compound significantly perturbs the normal progression of the cell cycle. nih.gov In studies using postimplantation rat embryos, the compound was found to induce major cell cycle disruptions. nih.gov The primary effect observed was an initial delay in the S phase, the period of DNA synthesis, which was subsequently followed by a pronounced arrest in the G2/M phase. nih.gov This G2/M arrest prevents cells from entering mitosis. The duration of this arrest appears to be concentration-dependent; at lower embryotoxic concentrations, a reversal of the G2/M block was observed, while at higher concentrations, there was little recovery, leading to cell death. nih.gov

The modulation of the cell cycle by this compound is intricately linked to the status of the p53 gene. In wild-type embryonic murine limbs, treatment with the compound leads to an arrest of the cell cycle at the G1/S checkpoint. nih.govbiologists.com However, in p53-deficient homozygous limbs, this cell cycle arrest is not observed. Instead, these cells continue to cycle, resulting in populations of cells in the S and G2/M phases, alongside a sub-G1 population indicative of cell death. nih.govbiologists.com This suggests that the p53 protein is crucial for initiating the cell cycle arrest in response to the DNA damage caused by the compound.

Model SystemCell Cycle Effectp53 StatusReference
Postimplantation Rat EmbryosInitial S phase delay, followed by G2/M arrest.Not specified nih.gov
Embryonic Murine LimbsArrest at the G1/S phase.Wild-Type (+/+) nih.govbiologists.com
Embryonic Murine LimbsNo cell cycle arrest; continued progression through S and G2/M phases.Homozygous (-/-) nih.govbiologists.com

Cellular Oxidative Stress and Redox Perturbation Studies

A significant component of this compound's mechanism of action involves the induction of cellular oxidative stress. nih.gov The compound has been shown to generate reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. medchemexpress.comcaymanchem.com This production of ROS is a key trigger for the mitochondrial death pathway. medchemexpress.com

In studies using the COV434 human granulosa cell line, treatment with this compound led to a measurable increase in ROS generation. nih.gov This was accompanied by evidence of oxidative DNA damage and an oxidation of the redox potential for the oxidized glutathione (B108866)/reduced glutathione (GSSG/GSH) couple, indicating a significant shift in the cellular redox balance. nih.gov Furthermore, a decline in total intracellular glutathione, a major cellular antioxidant, was observed preceding the onset of cell death. nih.gov The critical role of oxidative stress in the compound's effects was underscored by the finding that antioxidants could inhibit the induction of apoptosis. nih.gov These results firmly establish that perturbation of the cellular redox state is a central event in the response to this compound.

Investigation of Apoptotic and Necrotic Pathways in Cultured Cells

This compound is a potent inducer of cell death, utilizing both apoptotic and necrotic pathways, with the specific mechanism often depending on the cell type and experimental conditions. nih.govnih.gov In T-lymphocytes and various leukemia cell lines, the compound triggers apoptosis. medchemexpress.comcaymanchem.comnih.gov Interestingly, this T-cell apoptosis can proceed independently of caspase activation, a family of proteases central to the 'classical' apoptotic pathway. medchemexpress.comnih.gov Instead, the cell death is mediated by oxidative stress, which leads to the activation of the mitochondrial death pathway and the nuclear relocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG). medchemexpress.comcaymanchem.comnih.gov

The choice between apoptosis and necrosis can be critically influenced by the p53 tumor suppressor protein. In cultured wild-type murine limbs, this compound induces apoptosis, which is characterized by the formation of a DNA ladder upon analysis. nih.govbiologists.com In stark contrast, p53-deficient limbs treated with the compound show no evidence of apoptosis; instead, they undergo widespread necrosis. nih.govbiologists.com This suggests that p53-dependent apoptosis is a protective mechanism to eliminate damaged cells, and in its absence, the cells succumb to a more inflammatory necrotic death. nih.gov Studies in human leukemia cells have also confirmed that this compound can trigger both apoptosis and necrosis, leading to changes in plasma membrane structure and the activation of caspases. nih.gov

Preclinical and in Vitro Research Models and Methodologies

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture systems are indispensable for detailed investigations into the molecular and cellular effects of 4-peroxycyclophosphamide. They provide a controlled environment to dissect specific biological responses.

A diverse range of human and murine cell lines has been employed to study this compound, selected based on their representation of different cancer types and specific biological characteristics.

Hematological Malignancies: Human leukemia cell lines, such as HL-60, and its hydrogen peroxide-resistant clone, HP100, have been used to investigate mechanisms of DNA damage and apoptosis. nih.gov Lymphocytes isolated from patients with Chronic Lymphocytic Leukemia (CLL) serve as a primary cell model to study DNA repair processes and cytotoxicity in a context that closely reflects the clinical disease. nii.ac.jpaacrjournals.org Multiple myeloma cell lines, including U266 and H929, have also been utilized in studies. researchgate.net

Solid Tumors: The MCF-7 human breast carcinoma cell line is a common model for dose-response studies and the investigation of drug resistance mechanisms. nih.gov For high-grade serous ovarian cancer (HGSOC), a panel of cell lines including CAOV3, COV362, Kuramochi, OVCAR4, OVCAR5, OVCAR8, OVSAHO, and SNU119 has been functionally characterized to serve as representative models. oncotarget.com These lines are selected because they genetically resemble the most prevalent subtype of ovarian cancer. oncotarget.com

Germline Cells: The C18-4 mouse spermatogonial cell line has been instrumental in studying the effects of the compound on DNA integrity in male germ cells. oup.com

Murine Tumor Models: In conjunction with human cell lines, murine tumor lines like EMT6 and FSaIIC are used for comparative in vitro and in vivo studies to understand species-specific metabolic differences. nih.gov

The characterization of these cell lines is crucial for interpreting experimental outcomes. For instance, the HGSOC panel was systematically assessed for functional characteristics such as migration, invasion, proliferation, and clonogenicity, revealing a wide range of potencies that mirror the heterogeneity of the disease. oncotarget.com Similarly, comparing the response of the HL-60 cell line to its peroxide-resistant HP100 clone helps to isolate the role of oxidative stress in the compound's activity. nih.gov

Table 1: Examples of Cell Lines Used in this compound Research

Cell LineTypeSpeciesResearch Focus
HL-60 / HP100Acute Promyelocytic LeukemiaHumanOxidative DNA Damage, Apoptosis nih.gov
CLL LymphocytesChronic Lymphocytic LeukemiaHumanDNA Repair, Cytotoxicity nii.ac.jpaacrjournals.org
C18-4SpermatogonialMouseGermline DNA Damage, Telomere Integrity oup.com
MCF-7Breast CarcinomaHumanDose-Response, Drug Resistance nih.gov
OVCAR8High-Grade Serous Ovarian CancerHumanFunctional Assays, Chemoresistance oncotarget.com
U266 / H929Multiple MyelomaHumanCell Death Assays researchgate.net
EMT6 / FSaIICMurine TumorsMouseComparative in vitro/in vivo Potency nih.gov

Experimental Design for Cellular Response Assessment

The experimental design for assessing cellular responses to this compound involves a variety of assays to measure cell viability, proliferation, and functional changes. Dose-response experiments are fundamental, where cell lines are exposed to a range of compound concentrations to establish a relationship between the dose and the surviving fraction of cells. nih.gov

Cell Viability and Proliferation: Cell viability can be determined using methods that measure metabolic activity or membrane integrity. Proliferation assays track the rate of cell division over time. Clonogenicity or colony formation assays are also employed to assess the ability of a single cell to grow into a colony, providing a stringent test of cell reproductive integrity after treatment. nih.govoncotarget.com

Functional Changes: For cancer cell lines, functional assays often include assessments of migration and invasion, which are critical hallmarks of metastasis. oncotarget.com

Cell Death Mechanisms: To determine the mode of cell death, researchers use techniques like the detection of DNA ladder formation, which is characteristic of apoptosis. nih.gov Another common method is staining with annexin (B1180172) V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, allowing for their quantification. aacrjournals.org

Development of Resistance: Experimental designs can also involve prolonged exposure of cell lines to the compound to select for and characterize drug-resistant sublines. nih.gov This helps in understanding the mechanisms that may lead to treatment failure. For example, MCF-7 sublines resistant to 4-HC have been developed and tested for cross-resistance to other alkylating agents. nih.gov

A primary mechanism of action for this compound involves the induction of DNA damage. Several sophisticated assays are used to quantify and characterize this damage at the cellular level.

Measurement of Oxidative DNA Damage: One key approach is the measurement of specific DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker for oxidative DNA damage. nih.gov Studies have shown that this compound, but not its parent compound cyclophosphamide (B585), significantly increases 8-oxodG formation in HL-60 cells. nih.gov This process is thought to involve the generation of hydrogen peroxide (H₂O₂). nih.gov

Detection of DNA Strand Breaks: The single-cell gel electrophoresis, or "comet," assay is a widely used method to detect DNA strand breaks in individual cells. nii.ac.jpaacrjournals.org In this assay, the extent of DNA migration in an electric field (the "comet tail") is proportional to the amount of DNA damage. nii.ac.jp This technique has been used to evaluate the kinetics of DNA damage and repair in CLL lymphocytes following exposure to this compound. nii.ac.jpaacrjournals.org

Immunofluorescence of Damage Markers: Immunofluorescence staining for proteins involved in the DNA damage response is another common technique. The phosphorylation of histone H2AX (to form γH2AX) is an early marker for DNA double-strand breaks. oup.com Studies using C18-4 spermatogonial cells have shown that this compound induces a significant increase in γH2AX foci, with a notable localization to the telomeres. oup.com

DNA Repair Synthesis: To assess the DNA repair process itself, the incorporation of radiolabeled nucleotides, such as tritiated thymidine, into DNA during the resynthesis step of repair can be measured. nii.ac.jp

Table 2: Methods for Assessing DNA Damage by this compound

Assay MethodEndpoint MeasuredCell Line ExampleKey Finding
8-oxodG MeasurementOxidative DNA LesionsHL-60This compound induces oxidative damage via H₂O₂. nih.gov
Comet Assay (Alkaline)DNA Strand Breaks and RepairCLL LymphocytesAllows for kinetic analysis of DNA repair post-treatment. nii.ac.jpaacrjournals.org
γH2AX ImmunofluorescenceDNA Double-Strand BreaksC18-4Damage is localized to telomeric regions. oup.com
Tritiated Thymidine IncorporationDNA Repair SynthesisCLL LymphocytesMeasures the resynthesis step of the DNA repair process. nii.ac.jp

Preclinical In Vivo Models for Mechanistic and Pharmacokinetic Research (non-human, non-efficacy focused)

In vivo models are crucial for understanding how this compound behaves within a complex biological system, providing insights that cannot be obtained from in vitro studies alone. These studies focus on the compound's intrinsic behavior and pharmacokinetics rather than its therapeutic efficacy.

The choice of animal model is dictated by the specific research question.

Murine Models: Mice are frequently used for in vivo studies. For instance, comparing the effects of this compound in vitro with the effects of its parent compound, cyclophosphamide, in murine tumor models (e.g., EMT6 and FSaIIC) helps to elucidate the role of in vivo metabolism on drug potency. nih.gov Such studies have revealed that while this compound is highly potent in vitro, the metabolic activation of cyclophosphamide in vivo leads to different potency profiles. nih.gov Mice have also been used to generate specific immune cell populations (e.g., suppressor T cells, helper T cells) to investigate the compound's differential effects on various arms of the immune system. nih.gov This rationale is based on exploring the compound's immunomodulatory activities by treating isolated cells in vitro and then testing their function in adoptive transfer experiments. nih.gov

Non-Human Primate Models: For studies requiring a closer physiological parallel to humans, non-human primates are used. Rhesus monkeys have been employed to study the behavior and tolerability of this compound when administered directly into the central nervous system via the intrathecal route. researchgate.net This model is essential for investigating the compound's disposition in specialized compartments like the cerebrospinal fluid. researchgate.net

Pharmacokinetic (PK) studies track the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). While direct PK data on this compound is limited due to its nature as a preactivated, often ex vivo used agent, studies on its parent compound cyclophosphamide and its primary active metabolite, 4-hydroxycyclophosphamide (B600793) (to which this compound degrades), provide critical insights.

Absorption and Bioavailability: PK studies in cats have compared the bioavailability of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide following oral, intravenous (IV), and intraperitoneal (IP) administration. avma.orgnih.gov Plasma samples are collected at various time points after administration, and drug concentrations are measured. nih.gov Such studies found that the pharmacokinetic parameters for the active metabolite, 4-hydroxycyclophosphamide, were similar regardless of the administration route, suggesting that oral and IP routes can achieve comparable systemic exposure to the active form as IV administration. nih.gov

Distribution, Metabolism, and Excretion: The distribution of the compound to various tissues and organs, its metabolic transformation into other molecules, and its ultimate elimination from the body are key parameters. These are often investigated using radiolabeled compounds or by measuring drug and metabolite levels in plasma, urine, and feces over time. Intrathecal administration studies in rhesus monkeys, for example, provide data on the distribution and clearance of the compound within the central nervous system. researchgate.net The differences in potency observed between in vitro assays with this compound and in vivo studies with cyclophosphamide are largely explained by the different metabolic patterns and pharmacokinetics of the drugs in a whole-organism setting. nih.gov

Tissue Distribution and Metabolic Profiling in Non-Human Organisms

This compound is a preactivated, synthetic analog of cyclophosphamide that is active in vitro without the need for metabolic activation by hepatic enzymes. In living organisms, however, the distribution and metabolic profile are determined by the administration and subsequent biotransformation of the parent compound, cyclophosphamide. Upon administration, cyclophosphamide is converted in the liver to primary active metabolites, including 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). wikipedia.org These intermediates are then distributed throughout the body and break down into the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. wikipedia.orgfrontiersin.org

Studies in non-human organisms show that the active metabolites of cyclophosphamide are distributed to all tissues. wikipedia.org Research using radiolabeled cyclophosphamide in rats and mice demonstrated prolonged alkylation of DNA and RNA in various tissues, suggesting a slow release of active metabolites from potential drug-macromolecule complexes. nih.gov

The distribution of these cytotoxic metabolites is not uniform across all organ systems. A bioassay in mice revealed that the half-life of cytotoxic metabolites was longer in the lung (initially 35 minutes) and in tumors (approximately 61 minutes) compared to the blood (initially 14 minutes). nih.gov This indicates that the active compounds persist for longer durations in these tissues. nih.gov In-vivo studies in mice using radiolabeled cyclophosphamide found that the highest levels of DNA incorporation occurred in the kidney and lung, exceeding the levels in the liver. aacrjournals.org While the radioactivity in kidney DNA was reduced rapidly, the decline was slower in the lung, where levels remained elevated for 24 to 72 hours post-injection. aacrjournals.org

One of the key metabolites, acrolein, is highly reactive and its distribution tends to be localized to tissues at the site of exposure due to its rapid reaction with biological molecules like proteins. cdc.govcdc.govmdpi.com The other primary active metabolite, phosphoramide mustard, is responsible for the desired therapeutic effect. frontiersin.orgresearchgate.net Studies in rats measuring the concentration of total alkylating metabolites after an intraperitoneal injection of cyclophosphamide showed varying peak levels across different tissues, as detailed in the table below.

Table 1: Peak Concentration of Alkylating Metabolites in Rat Tissues Following Cyclophosphamide Administration

TissuePeak Concentration (µg/g or µg/ml)Time to Peak (Hours)
Plasma15.51.0
Liver24.01.0
Kidney22.01.0
Lung16.01.0
Spleen12.01.0
Muscle11.00.5
Heart10.51.0
Brain7.51.0
Data sourced from a study on the distribution of alkylating metabolites in rats. psu.edu

Penetration into the central nervous system (CNS) has also been investigated. In mice, the unbound extracellular fluid-to-plasma partition coefficient (Kp,uu), which reflects CNS penetration, was determined for key metabolites. For 4-hydroxycyclophosphamide, the Kp,uu was approximately 0.10, and for carboxyethylphosphoramide mustard (CEPM), it was 0.07, indicating limited but measurable entry into the brain. nih.gov

Molecular and Cellular Effects in Organ Systems (non-clinical)

This compound (often referred to as 4-hydroperoxycyclophosphamide or 4-HC in research) serves as a direct-acting form of cyclophosphamide in non-clinical studies, allowing for the investigation of its molecular and cellular effects without metabolic activation. Its primary mechanism of action involves the alkylation of DNA, which leads to the formation of DNA cross-links, inhibition of DNA replication, and ultimately, cell death.

DNA Damage and Apoptosis

A core effect of this compound is the induction of DNA damage. In human histiocytic lymphoma U937 cells, it was shown to cause DNA strand breaks. cdc.gov This DNA damage triggers programmed cell death, or apoptosis. Studies have shown that this compound induces apoptosis in T-cells through a mechanism that is independent of caspase receptor activation but involves the production of reactive oxygen species (ROS). nih.gov This oxidative stress activates the mitochondrial death pathway, leading to the nuclear relocalization of apoptosis-inducing factor (AIF) and endonuclease G. nih.gov This process is further supported by the observed increase in the expression of pro-apoptotic proteins like p53 and Bax in treated cells. nih.gov

Table 2: In Vitro Cytotoxicity of this compound

Cell LineOrganismCell TypeMetricValueConditions
L1210MouseLeukemiaIC5090 µM1-hour incubation
V79HamsterLung FibroblastIC503.1 µM72-hour incubation
V79 (NTR expressing)HamsterLung FibroblastIC502.7 µM72-hour incubation
IC50 represents the concentration required to reduce cell viability by 50%. Data from MedChemExpress. nih.gov

Effects on Specific Organ Systems and Cell Types

The cellular effects of this compound have been characterized in various non-clinical models, demonstrating its impact on different organ systems.

Immune System: In murine models, administration of this compound leads to a significant depletion of immature double-positive (CD4+CD8+) thymocytes as well as mature single-positive CD4+ and CD8+ T cells. nih.gov It also kills B cells. nih.gov In vitro studies on human T-cells have shown a selective sensitivity of different T-cell subsets. Low concentrations of the compound completely abrogate the function of Concanavalin A-induced suppressor T-cells, while inducer T-cell function is only affected at higher concentrations. cdc.gov

Reproductive System: In an in vitro model using human ovarian cortical tissue, this compound was found to compromise the health of primordial and transitional follicles. nih.gov It induced an upregulation of the PI3K signaling pathway, which is associated with increased follicular activation. nih.gov In a separate study, this compound was shown to inhibit the respiration of human sperm in vitro. wikipedia.org

Hematopoietic System: Beyond its effects on lymphocytes, it has been studied in malignant hematopoietic cells. In human histiocytic lymphoma U937 cells, the compound's ability to induce DNA strand breaks was confirmed using the TUNEL assay, highlighting its cytotoxic potential against these cell types. cdc.gov

Table 3: Summary of Molecular and Cellular Effects of this compound (Non-Clinical)

Organ System/Cell TypeModelObserved EffectMolecular Mechanism
Immune System (T-cells)Murine (in vivo) & Human (in vitro)Depletion of CD4+/CD8+ T-cells; Abrogation of suppressor T-cell function. nih.govcdc.govInduction of apoptosis via ROS production and mitochondrial pathway activation. nih.gov
Reproductive System (Ovary)Human Ovarian Tissue (in vitro)Compromised primordial follicle health; Increased follicle activation. nih.govUpregulation of PI3K signaling pathway. nih.gov
Reproductive System (Sperm)Human Sperm (in vitro)Inhibition of sperm respiration. wikipedia.orgNot specified. wikipedia.org
Hematopoietic SystemHuman U937 Lymphoma Cells (in vitro)Induction of DNA strand breaks. cdc.govDirect alkylating activity. cdc.gov
General Cellular EffectsVarious Cell LinesInduction of apoptosis. nih.govIncreased expression of p53 and Bax proteins. nih.gov

Analytical Methodologies for 4 Peroxycyclophosphamide Research

The study of 4-peroxycyclophosphamide, a reactive derivative of the widely used anticancer drug cyclophosphamide (B585), necessitates robust analytical methods for its separation, quantification, and structural confirmation. Research in this area leverages a combination of advanced chromatographic and spectroscopic techniques, often drawing parallels from the well-established analytical procedures for its parent compound and related metabolites.

Theoretical and Computational Studies of 4 Peroxycyclophosphamide

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. While specific docking studies for 4-peroxycyclophosphamide are not readily found, extensive research on the active metabolites of cyclophosphamide (B585), such as phosphoramide (B1221513) mustard, has elucidated their mechanism of action, which involves DNA alkylation.

Computational docking simulations can be employed to model the interaction of the active alkylating species derived from this compound with DNA. These studies would likely investigate the formation of covalent bonds between the mustard moiety and nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940). Such models can help visualize the binding modes that lead to DNA cross-linking, a critical step in the cytotoxic activity of cyclophosphamide. The insights gained from these simulations are crucial for understanding the structural basis of the compound's therapeutic effects.

Table 1: Key Interacting Residues in DNA Alkylation by Cyclophosphamide Metabolites

Interacting Moiety Target Site on DNA Type of Interaction Significance
Phosphoramide Mustard N7 of Guanine Covalent Alkylation Leads to DNA strand cross-linking and apoptosis.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For the activation pathway of cyclophosphamide, DFT studies have been used to investigate the kinetics and thermodynamics of its metabolic conversion to 4-hydroxycyclophosphamide (B600793) and subsequently to the active phosphoramide mustard. nih.govnih.gov These calculations can elucidate reaction mechanisms, transition states, and activation energies, providing a detailed picture of the bioactivation process. nih.gov

In the context of this compound, quantum chemical calculations could be used to predict its stability and decomposition pathways. The peroxy group introduces a unique chemical feature, and these calculations could help determine the likelihood of its cleavage to form reactive oxygen species or other active metabolites. By comparing the calculated energetic barriers for different reaction pathways, researchers can hypothesize the most probable routes of activation and decomposition, guiding further experimental studies.

Table 2: Application of Quantum Chemical Methods to Cyclophosphamide Analogs

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Elucidation of metabolic activation pathways. nih.gov Reaction energies, activation barriers, transition state geometries. nih.gov
Ab initio methods Calculation of molecular properties. Electronic structure, vibrational frequencies, NMR chemical shifts.

Molecular Dynamics Simulations of Activation and Transformation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. While specific MD simulations for this compound are not documented, this technique has been applied to study the behavior of parent cyclophosphamide and its metabolites within biological environments, such as in the active sites of metabolizing enzymes or in proximity to DNA.

MD simulations could be particularly valuable for investigating the transformation of this compound. For instance, simulations could model the interaction of the peroxy group with its surrounding solvent and biological molecules, providing insights into the factors that trigger its decomposition. Furthermore, MD simulations can be used to study the diffusion and binding of the resulting active species to their cellular targets, offering a more comprehensive understanding of the compound's mechanism of action at the molecular level.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical/predictive)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery for identifying the chemical features responsible for a compound's biological activity. For cyclophosphamide and its analogs, SAR studies have been conducted to understand how modifications to the oxazaphosphorine ring and the bis(2-chloroethyl)amino group affect their anticancer efficacy. biorxiv.orgnih.govmdpi.comglpbio.comyoutube.com

Although specific QSAR models for this compound are not available, a predictive QSAR model could be developed by synthesizing a series of related peroxy derivatives and evaluating their cytotoxic activity. The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. Such a model would be invaluable for designing novel analogs with potentially improved therapeutic indices.

Table 3: Hypothetical QSAR Descriptors for this compound Analogs

Descriptor Type Example Descriptor Potential Impact on Activity
Electronic Mulliken charges, Dipole moment Influence on reactivity and intermolecular interactions.
Steric Molecular volume, Surface area Effect on binding to target sites.
Hydrophobic LogP Role in membrane permeability and distribution.

Mechanistic PK/PD Modeling in Preclinical Research Contexts (focus on understanding system behavior)

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a quantitative approach that links the concentration of a drug in the body to its observed effect over time. For cyclophosphamide, PK/PD models have been developed to describe the complex interplay between its administration, metabolic activation, and the resulting therapeutic and toxic effects. aps.orgnih.govrsdjournal.org These models often incorporate the kinetics of metabolite formation and elimination, as well as their interaction with cellular targets. aps.org

Q & A

Q. What established methodologies are recommended for synthesizing 4-Peroxycyclophosphamide while ensuring stability during experimental procedures?

Synthesis protocols should emphasize controlled peroxidation conditions (e.g., low-temperature peroxide activation) and inert atmospheres to prevent degradation. Stability assessments require accelerated degradation studies under varying pH, temperature, and light exposure, with HPLC or LC-MS monitoring for byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in preclinical studies?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Chromatographic purity should be validated via reverse-phase HPLC with UV detection at 200–220 nm, complemented by stability-indicating methods like gradient elution .

Q. What in vitro and in vivo models are commonly used to assess the therapeutic potential of this compound?

Common models include:

  • In vitro: Human leukemic cell lines (e.g., HL-60) for cytotoxicity assays (IC₅₀ determination via MTT or Annexin V/PI staining).
  • In vivo: Xenograft mouse models for tumor regression studies. Methodological limitations include interspecies metabolic differences and short plasma half-life, necessitating pharmacokinetic optimization .

Q. What key considerations are critical when conducting literature reviews to identify gaps in this compound’s mechanism of action?

Use systematic search strategies on PubMed/Scopus with MeSH terms (e.g., “this compound/pharmacokinetics” AND “reactive oxygen species”). Prioritize recent preclinical studies and cross-reference citation networks to resolve contradictory findings (e.g., ROS-dependent vs. alkylation-mediated cytotoxicity) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxic effects of this compound across different in vitro models?

Apply meta-analytical frameworks to reconcile data variances. Key steps:

Stratify studies by cell type, exposure duration, and assay methodology.

Evaluate confounding factors (e.g., intracellular glutathione levels modulating ROS sensitivity).

Use multivariate regression to identify dominant variables influencing efficacy .

Q. What experimental controls are critical when investigating reactive oxygen species (ROS) generation as a mechanism of this compound’s activity?

  • Include ROS scavengers (e.g., N-acetylcysteine) in parallel assays to confirm mechanistic specificity.
  • Validate ROS detection via fluorescent probes (DCFH-DA) with flow cytometry, ensuring proper handling of light-sensitive reagents.
  • Control for off-target effects using cyclophosphamide analogs lacking the peroxide moiety .

Q. How should missing data in longitudinal studies on this compound’s efficacy be statistically addressed without introducing bias?

Implement multiple imputation (MI) techniques with chained equations (MICE) to handle missing pharmacokinetic data. Validate imputations using sensitivity analyses (e.g., pattern-mixture models) and report pooled estimates with Rubin’s rules to preserve statistical power .

Q. What strategies optimize the design of pharmacokinetic studies comparing this compound with cyclophosphamide?

Adopt a PICOT framework:

  • P opulation: Rodent models with comparable CYP450 expression.
  • I ntervention: Equimolar dosing of this compound.
  • C omparison: Cyclophosphamide controls.
  • O utcome: AUC, Cmax, and metabolite profiling via LC-MS/MS.
  • T ime: Serial plasma sampling over 24h .

Methodological Guidelines

  • Literature Synthesis : Use PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria, emphasizing peer-reviewed studies over preprint repositories .
  • Data Reporting : Follow STREGA guidelines for genetic toxicology data or ARRIVE 2.0 for animal studies, ensuring raw datasets are archived in FAIR-aligned repositories .
  • Ethical Compliance : For preclinical studies, adhere to institutional IACUC protocols for humane endpoints and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.